Human PD-L1 inhibitor I

Description

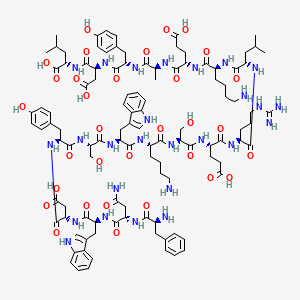

Properties

Molecular Formula |

C110H152N26O32 |

|---|---|

Molecular Weight |

2350.5 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-4-oxobutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-carboxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]-4-carboxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-4-carboxybutanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoic acid |

InChI |

InChI=1S/C110H152N26O32/c1-56(2)42-76(99(157)122-71(24-13-15-39-111)95(153)124-74(35-37-88(142)143)94(152)120-58(5)92(150)126-77(45-60-27-31-64(139)32-28-60)100(158)132-83(51-91(148)149)106(164)134-84(109(167)168)43-57(3)4)128-96(154)73(26-17-41-117-110(115)116)121-98(156)75(36-38-89(144)145)125-107(165)85(54-137)135-97(155)72(25-14-16-40-112)123-102(160)79(47-62-52-118-69-22-11-9-20-66(62)69)131-108(166)86(55-138)136-101(159)78(46-61-29-33-65(140)34-30-61)129-105(163)82(50-90(146)147)133-103(161)80(48-63-53-119-70-23-12-10-21-67(63)70)130-104(162)81(49-87(114)141)127-93(151)68(113)44-59-18-7-6-8-19-59/h6-12,18-23,27-34,52-53,56-58,68,71-86,118-119,137-140H,13-17,24-26,35-51,54-55,111-113H2,1-5H3,(H2,114,141)(H,120,152)(H,121,156)(H,122,157)(H,123,160)(H,124,153)(H,125,165)(H,126,150)(H,127,151)(H,128,154)(H,129,163)(H,130,162)(H,131,166)(H,132,158)(H,133,161)(H,134,164)(H,135,155)(H,136,159)(H,142,143)(H,144,145)(H,146,147)(H,148,149)(H,167,168)(H4,115,116,117)/t58-,68-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-/m0/s1 |

InChI Key |

LNCFHYCUYCFVFP-GNCJSEQZSA-N |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CO)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC5=CNC6=CC=CC=C65)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC7=CC=CC=C7)N |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CO)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CC(=O)O)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CC(=O)N)NC(=O)C(CC7=CC=CC=C7)N |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Human PD-L1 Inhibitors on T-Cell Exhaustion

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

T-cell exhaustion is a state of T-cell dysfunction that arises during chronic infections and cancer, characterized by the progressive loss of effector functions.[1][2] The Programmed Death-1 (PD-1) receptor and its ligand, Programmed Death-Ligand 1 (PD-L1), are central regulators of this process.[3] PD-L1 expressed on tumor cells or antigen-presenting cells interacts with PD-1 on T-cells, delivering an inhibitory signal that suppresses T-cell activity.[4][5] PD-L1 inhibitors are monoclonal antibodies that block this interaction, thereby "releasing the brakes" on the immune system and restoring the function of exhausted T-cells.[1][3] This guide details the molecular mechanisms of PD-1/PD-L1-mediated T-cell exhaustion, the restorative action of PD-L1 inhibitors, quantitative impacts on T-cell function, and the key experimental protocols used to study these interactions.

The PD-1/PD-L1 Axis and T-Cell Exhaustion

During chronic antigen exposure, such as in the tumor microenvironment, T-cells exhibit sustained and elevated expression of multiple inhibitory receptors, most notably PD-1.[1][3] Its ligand, PD-L1, can be expressed by various cells, including tumor cells and immune cells, often in response to pro-inflammatory signals like interferon-gamma (IFN-γ).[5][6]

The engagement of PD-1 by PD-L1 initiates a negative regulatory signaling cascade within the T-cell. The cytoplasmic tail of PD-1 contains an immunoreceptor tyrosine-based inhibitory motif (ITIM) and an immunoreceptor tyrosine-based switch motif (ITSM).[2] Upon ligand binding, these motifs become phosphorylated, leading to the recruitment of the tyrosine phosphatase SHP-2 (Src homology 2 domain-containing phosphatase 2).[2][7] SHP-2 then dephosphorylates and inactivates key downstream signaling molecules of the T-cell receptor (TCR) and CD28 co-stimulatory pathways, such as ZAP70 and PI3K.[2][8] This cascade effectively dampens T-cell activation signals.

The consequences of this inhibitory signaling are profound:

-

Decreased Proliferation: T-cells lose their ability to proliferate in response to antigen.[4]

-

Reduced Cytokine Production: The secretion of key effector cytokines, including IFN-γ, Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-2 (IL-2), is significantly curtailed.[4][9]

-

Impaired Cytotoxicity: The cytolytic activity of CD8+ T-cells against target cells is suppressed.[6]

-

Altered Metabolism: T-cells undergo metabolic reprogramming that is insufficient to support robust effector function.

This dysfunctional state is known as T-cell exhaustion, rendering the immune system incapable of clearing tumors or chronic infections.[9]

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Reinvigorating Exhausted T Cells by Blockade of the PD-1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Overcoming T cell exhaustion in infection and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Contribution of the PD-L1/PD-1 pathway to T-cell exhaustion: an update on implications for chronic infections and tumor evasion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Contribution of the PD-L1/PD-1 pathway to T-cell exhaustion: an update on implications for chronic infections and tumor evasion - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. rupress.org [rupress.org]

- 9. PD-1/PD-L1 pathway inhibition to restore effector functions in exhausted CD8+ T cells: chances, limitations and potential risks - Veluswamy - Translational Cancer Research [tcr.amegroups.org]

A Technical Guide to the Discovery and Synthesis of Novel Small-Molecule PD-L1 Inhibitors

Audience: Researchers, scientists, and drug development professionals.

Introduction: A New Paradigm in Cancer Immunotherapy

The programmed cell death protein 1 (PD-1) and its ligand, programmed death-ligand 1 (PD-L1), form a critical immune checkpoint pathway that regulates T-cell activation and maintains self-tolerance.[1][2] However, many cancer cells exploit this mechanism by overexpressing PD-L1 on their surface, which interacts with PD-1 on activated T-cells, leading to T-cell exhaustion and immune evasion.[1][3] Blocking this interaction has revolutionized cancer treatment, with monoclonal antibodies (mAbs) against PD-1 or PD-L1 demonstrating remarkable clinical success across various tumor types.[4][5]

Despite their success, mAbs have inherent limitations, including poor oral bioavailability, potential immunogenicity, high production costs, and limited penetration into the tumor microenvironment.[2][6] This has spurred the intensive pursuit of small-molecule inhibitors targeting the PD-1/PD-L1 interaction.[2][6] These agents offer the potential for oral administration, improved tumor penetration, and more manageable pharmacokinetics, representing a promising alternative or complementary approach to antibody-based therapies.[7] This guide provides an in-depth overview of the discovery, synthesis, and characterization of these novel small-molecule PD-L1 inhibitors.

The PD-1/PD-L1 Signaling Pathway

The interaction between PD-1 on T-cells and PD-L1, typically expressed on antigen-presenting cells (APCs) or co-opted by tumor cells, delivers an inhibitory signal that attenuates T-cell function.[1][4] Upon binding of the T-cell receptor (TCR) to the major histocompatibility complex (MHC) on a tumor cell, an activating signal is initiated. However, the concurrent binding of PD-1 to PD-L1 leads to the phosphorylation of tyrosine residues in the cytoplasmic tail of PD-1.[8][9] This recruits phosphatases, primarily SHP-2, which dephosphorylate and inactivate downstream signaling components of the TCR pathway, such as ZAP70 and PI3K.[8][9] The ultimate result is suppressed T-cell proliferation, cytokine release (e.g., IFN-γ, IL-2), and cytotoxic activity, allowing the tumor to escape immune destruction.[1][2]

Discovery Strategies for Small-Molecule Inhibitors

The identification of small-molecule PD-L1 inhibitors has been propelled by modern drug discovery techniques, primarily high-throughput screening and structure-based design. A key finding is that most potent small molecules do not compete directly with PD-1 binding at the protein-protein interface. Instead, they bind to a hydrophobic pocket on the surface of PD-L1, inducing its dimerization.[5][10][11] This PD-L1 dimer occludes the PD-1 binding site, effectively blocking the interaction.[11]

A typical discovery workflow involves several stages:

Key Chemical Scaffolds and Structure-Activity Relationships

Several chemical classes of small-molecule PD-L1 inhibitors have been identified, with biphenyl derivatives and macrocyclic peptides being the most extensively studied.

Biphenyl-Based Inhibitors

Pioneered by Bristol-Myers Squibb (BMS), this class is characterized by a 2-methyl-3-biphenyl methanol scaffold.[3][11] These molecules occupy a deep hydrophobic channel on PD-L1, and structure-activity relationship (SAR) studies have shown that modifications to the biphenyl core and the solvent-exposed regions are critical for potency.[2][10] Symmetrical compounds often exhibit higher potency, potentially by inducing a more stable PD-L1 dimer.[12]

| Compound ID | Scaffold Type | HTRF IC₅₀ (nM) | Reference |

| BMS-202 | Biphenyl | 18 | [11] |

| BMS-1058 | Biphenyl | 0.48 | [11] |

| Compound A9 | Biphenyl | 0.93 | [3] |

| Compound GJ19 | Biphenyl | 32.06 | [13] |

| Incyte-011 | C₂ Symmetric Biphenyl | 5.3 | [12] |

| Compound 2 | Nonsymmetric Biphenyl | 21.8 (EC₅₀) | [7] |

Macrocyclic Peptide Inhibitors

Macrocyclic peptides represent another potent class of inhibitors that bind directly to the PD-L1 interface, mimicking the interaction of PD-1.[14] These compounds can achieve high affinity and specificity but often present greater challenges in terms of synthesis and achieving oral bioavailability.[6][15]

| Compound ID | Scaffold Type | HTRF IC₅₀ (nM) | Reference |

| Peptide-57 | Macrocyclic Peptide | 9 | [14] |

| Peptide-71 | Macrocyclic Peptide | 7 | [14] |

| Compound 8d | Resorcinol Biphenyl Ether Macrocycle | 259.7 | [16] |

| BMS-986189 | Macrocyclic Peptide | (Potent, specific value not stated) | [15] |

Synthesis of Novel Inhibitors: A Representative Approach

The synthesis of small-molecule PD-L1 inhibitors often involves multi-step organic chemistry routes. For the widely studied biphenyl class, a key step is typically a Suzuki coupling reaction to construct the core biphenyl structure, followed by functional group manipulations to install the necessary side chains that interact with the polar, solvent-exposed regions of the PD-L1 binding pocket. While specific routes are proprietary or vary significantly, a generalized scheme for a biphenyl derivative can be conceptualized.

(Note: A detailed, step-by-step synthetic protocol is beyond the scope of this generalized guide, as specific reagents, conditions, and purification methods are highly compound-dependent. Researchers should refer to specific publications or patents for exact procedures.)

Experimental Protocols for Inhibitor Characterization

A tiered approach is used to characterize novel inhibitors, starting with biochemical binding assays and progressing to cell-based functional assays.

Homogeneous Time-Resolved Fluorescence (HTRF) Assay

HTRF is a robust, high-throughput assay used for primary screening and IC₅₀ determination.[6][12] It measures the disruption of the PD-1/PD-L1 protein-protein interaction (PPI) in the presence of an inhibitor.

-

Principle: The assay uses recombinant PD-1 and PD-L1 proteins tagged with a FRET (Förster Resonance Energy Transfer) donor (e.g., Europium cryptate) and acceptor (e.g., allophycocyanin, APC), respectively. When PD-1 and PD-L1 interact, the donor and acceptor are brought into close proximity, generating a strong FRET signal upon excitation. A small-molecule inhibitor that disrupts this interaction will cause a decrease in the FRET signal.

-

Detailed Methodology:

-

Reagent Preparation: Recombinant human PD-L1 protein (e.g., tagged with Fc) and human PD-1 protein (e.g., tagged with His) are prepared in an appropriate assay buffer (e.g., PBS with 0.1% BSA). HTRF detection antibodies, anti-Fc-Eu3+ Cryptate (donor) and anti-His-XL665 (acceptor), are also prepared.

-

Compound Plating: Test compounds are serially diluted in DMSO and then further diluted in assay buffer before being dispensed into a low-volume 384-well plate.

-

Assay Reaction: A mixture of the tagged PD-1 and PD-L1 proteins is added to the wells containing the test compounds. The plate is incubated for a defined period (e.g., 60-90 minutes) at room temperature to allow the binding reaction to reach equilibrium.

-

Detection: The HTRF detection antibody mixture is added to all wells. The plate is incubated for another period (e.g., 1-4 hours) at room temperature, protected from light.

-

Signal Reading: The plate is read on an HTRF-compatible plate reader. The fluorescence is measured at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).

-

Data Analysis: The ratio of the acceptor to donor signals is calculated and normalized to controls (0% inhibition with DMSO, 100% inhibition with a saturating concentration of a known inhibitor or no protein). The resulting data is fitted to a four-parameter logistic equation to determine the IC₅₀ value for each compound.[17]

-

Surface Plasmon Resonance (SPR) Assay

SPR is a biophysical technique used to measure the kinetics of binding in real-time, providing definitive evidence of direct binding and determining association (kₐ), dissociation (kᴅ), and affinity (Kᴅ) constants.[11][13][18]

-

Principle: SPR detects changes in the refractive index at the surface of a sensor chip. One binding partner (the "ligand," e.g., PD-L1) is immobilized on the chip surface. A solution containing the other partner (the "analyte," e.g., the small-molecule inhibitor) is flowed over the surface. Binding of the analyte to the ligand causes a change in mass at the surface, which is detected as a change in the SPR signal (measured in Response Units, RU).

-

Detailed Methodology:

-

Chip Preparation: A sensor chip (e.g., a Series S Sensor Chip CM5 or Protein A chip) is activated. Recombinant PD-L1/Fc protein is immobilized onto the chip surface via amine coupling or affinity capture to a target density. Unreacted sites are then deactivated. A reference flow cell is prepared similarly but without the protein to allow for background signal subtraction.[11]

-

Analyte Preparation: The small-molecule inhibitor is prepared in a series of dilutions (e.g., a 3-fold dilution series from 1 µM to 0.4 nM) in a suitable running buffer (e.g., HBS-EP+ with 1% DMSO).

-

Binding Measurement (Kinetic Analysis):

-

Association: The running buffer is flowed over the sensor and reference cells to establish a stable baseline. The different concentrations of the analyte are then injected sequentially over the chip surface for a set time (e.g., 120 seconds), allowing the inhibitor to associate with the immobilized PD-L1.

-

Dissociation: After the association phase, the running buffer is flowed over the chip again for a set time (e.g., 300 seconds) to monitor the dissociation of the inhibitor from PD-L1.

-

-

Regeneration: If necessary, a regeneration solution (e.g., a low pH glycine solution) is injected to remove any remaining bound analyte from the chip surface, preparing it for the next cycle.

-

Data Analysis: The sensorgrams (plots of RU vs. time) are corrected by subtracting the reference cell signal. The resulting kinetic data are globally fitted to a suitable binding model (e.g., a 1:1 Langmuir model) using the instrument's evaluation software to calculate the kinetic constants kₐ, kᴅ, and the equilibrium dissociation constant Kᴅ (Kᴅ = kᴅ/kₐ).[11][13]

-

Conclusion and Future Outlook

The development of small-molecule PD-L1 inhibitors is a rapidly advancing field that holds the promise of overcoming the limitations of antibody-based immunotherapies. The predominant mechanism of action—inducing PD-L1 dimerization—provides a clear path for structure-based drug design. Biphenyl and macrocyclic scaffolds have proven to be fertile ground for discovering highly potent inhibitors. The continued application of sophisticated discovery workflows and robust characterization assays will be essential to advance these promising molecules into the clinic. Future efforts will likely focus on optimizing pharmacokinetic properties, exploring novel chemical scaffolds, and investigating combination therapies to further enhance anti-tumor immunity.

References

- 1. creative-diagnostics.com [creative-diagnostics.com]

- 2. Jagiellonian University Repository [ruj.uj.edu.pl]

- 3. Discovery of Novel Small-Molecule Inhibitors of PD-1/PD-L1 Interaction via Structural Simplification Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A snapshot of the PD-1/PD-L1 pathway [jcancer.org]

- 5. tandfonline.com [tandfonline.com]

- 6. mdpi.com [mdpi.com]

- 7. Nonsymmetrically Substituted 1,1′-Biphenyl-Based Small Molecule Inhibitors of the PD-1/PD-L1 Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scirp.org [scirp.org]

- 9. mdpi.com [mdpi.com]

- 10. Computational Insight Into the Small Molecule Intervening PD-L1 Dimerization and the Potential Structure-Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Small Molecule Agents Targeting PD-1 Checkpoint Pathway for Cancer Immunotherapy: Mechanisms of Action and Other Considerations for Their Advanced Development - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Discovery of Small Molecule PD-L1 Inhibitors via Optimization of Solvent-Interaction Region for Cancer Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Bioactive macrocyclic inhibitors of the PD-1/PD-L1 immune checkpoint - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Process Development of a Macrocyclic Peptide Inhibitor of PD-L1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Discovery of novel resorcinol biphenyl ether-based macrocyclic small molecules as PD-1/PD-L1 inhibitors with favorable pharmacokinetics for cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Identifying PD-1/PD-L1 Inhibitors with Surface Plasmon Resonance Technology - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Binding Affinity and Kinetics of Human PD-L1 Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity and kinetics of inhibitors targeting the human Programmed Death-Ligand 1 (PD-L1) protein. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in the discovery and development of novel cancer immunotherapies.

Introduction to PD-1/PD-L1 Pathway and its Inhibition

The interaction between Programmed Cell Death Protein 1 (PD-1), an immune checkpoint receptor expressed on activated T cells, and its ligand, PD-L1, expressed on tumor cells, plays a crucial role in tumor immune evasion. The binding of PD-L1 to PD-1 transmits an inhibitory signal to the T cell, leading to its inactivation and preventing it from attacking the cancer cell.

Blocking the PD-1/PD-L1 interaction has emerged as a highly successful strategy in cancer immunotherapy. By preventing the inhibitory signal, these therapies restore the anti-tumor activity of T cells. While monoclonal antibodies have been the pioneers in this field, there is a growing interest in the development of small-molecule inhibitors due to their potential for oral bioavailability, improved tumor penetration, and lower manufacturing costs.

This guide focuses on the critical aspects of inhibitor-target engagement: binding affinity and kinetics. Understanding these parameters is paramount for the rational design and optimization of potent and effective PD-L1 inhibitors.

PD-1/PD-L1 Signaling Pathway

The binding of PD-L1 on an antigen-presenting cell or a tumor cell to the PD-1 receptor on a T cell initiates a signaling cascade that suppresses T-cell activity. This pathway is a natural mechanism to maintain immune homeostasis and prevent autoimmunity, but it is often exploited by tumors to escape immune surveillance.

Quantitative Data on Inhibitor Binding Affinity and Kinetics

The potency of a PD-L1 inhibitor is determined by its binding affinity (how tightly it binds to PD-L1) and its kinetics (the rates of association and dissociation). These parameters are crucial for predicting in vivo efficacy and optimizing dosing regimens.

Small-Molecule Inhibitors

Several small-molecule inhibitors targeting PD-L1 have been developed, with Bristol Myers Squibb (BMS) reporting some of the most well-characterized compounds. While extensive data on their half-maximal inhibitory concentrations (IC50) and equilibrium dissociation constants (Kd) are available, specific kinetic rate constants (Kon and Koff) are less frequently published.

| Inhibitor | Target | Assay | IC50 (nM) | Kd (M) | Kon (M⁻¹s⁻¹) | Koff (s⁻¹) | Reference |

| BMS-1166 | Human PD-L1 | HTRF | 1.4 | 5.7 x 10⁻⁹ | Not Reported | Not Reported | [1] |

| BMS-202 | Human PD-L1 | HTRF | 18 | 3.20 x 10⁻⁷ | Not Reported | Not Reported | [1] |

Note: While extensive searches were conducted, specific Kon and Koff values for BMS-1166 and BMS-202 were not found in the reviewed literature. The primary reported values are IC50 and Kd.

Natural Compound Inhibitors

A number of natural compounds have been investigated for their ability to inhibit the PD-1/PD-L1 interaction. The binding affinities for some of these compounds have been characterized using Surface Plasmon Resonance (SPR).

| Inhibitor | Target | Ka (M⁻¹s⁻¹) | Kd (s⁻¹) | KD (M) | Reference |

| Tannic Acid | Human PD-L1 | 1.21 x 10³ | 1.46 x 10⁻³ | 1.21 x 10⁻⁶ | [1] |

| Tannic Acid | Human PD-1 | 1.46 x 10³ | 2.13 x 10⁻³ | 1.46 x 10⁻⁶ | [1] |

| Kaempferol | Human PD-L1 | 1.39 x 10³ | 4.59 x 10⁻² | 3.30 x 10⁻⁵ | [1] |

| Kaempferol | Human PD-1 | 1.15 x 10⁵ | 3.49 x 10⁻² | 3.04 x 10⁻⁷ | [1] |

| Resveratrol | Human PD-L1 | 1.08 x 10³ | 4.09 x 10⁻² | 3.79 x 10⁻⁵ | [1] |

| Cosmosiin | Human PD-L1 | 2.98 x 10³ | 9.88 x 10⁻³ | 3.32 x 10⁻⁶ | [1] |

| Pentagalloyl glucose | Human PD-L1 | 1.12 x 10³ | 2.49 x 10⁻³ | 2.23 x 10⁻⁶ | [1] |

| Ellagic acid | Human PD-L1 | 1.05 x 10³ | 2.75 x 10⁻² | 2.62 x 10⁻⁵ | [1] |

Experimental Protocols for Measuring Binding Affinity and Kinetics

Several biophysical techniques are employed to characterize the binding of inhibitors to PD-L1. The most common methods include Surface Plasmon Resonance (SPR), Bio-Layer Interferometry (BLI), and Isothermal Titration Calorimetry (ITC).

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that allows for the real-time measurement of binding kinetics and affinity. It measures changes in the refractive index at the surface of a sensor chip as molecules bind and dissociate.

Detailed SPR Protocol for PD-L1 Inhibitor Binding Analysis:

-

Sensor Chip and Reagent Preparation:

-

A CM5 sensor chip is typically used.

-

Recombinant human PD-L1 protein (ligand) is prepared in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 4.5) for immobilization.

-

The small-molecule inhibitor (analyte) is serially diluted in a suitable running buffer (e.g., HBS-EP+).

-

Regeneration solution (e.g., glycine-HCl, pH 2.5) is prepared.

-

-

Instrument Setup and Priming:

-

The SPR instrument (e.g., Biacore) is primed with the running buffer to ensure a stable baseline.

-

The sensor chip is docked, and the system is equilibrated at the desired temperature (typically 25°C).

-

-

Ligand Immobilization:

-

The sensor surface is activated using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

-

The PD-L1 protein solution is injected over the activated surface to allow for covalent coupling via primary amine groups.

-

Any remaining active esters on the surface are deactivated by injecting ethanolamine-HCl.

-

A reference flow cell is typically prepared by performing the activation and deactivation steps without injecting the ligand.

-

-

Binding Analysis:

-

The running buffer is flowed over both the ligand-immobilized and reference flow cells until a stable baseline is achieved.

-

A series of analyte concentrations are injected sequentially over the sensor surface for a defined period (association phase), followed by a flow of running buffer (dissociation phase).

-

The response units (RU) are monitored in real-time.

-

-

Regeneration:

-

After each analyte injection cycle, the regeneration solution is injected to remove all bound analyte from the ligand surface, preparing it for the next injection.

-

-

Data Analysis:

-

The reference flow cell data is subtracted from the ligand flow cell data to correct for bulk refractive index changes and non-specific binding.

-

The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding model) using the instrument's analysis software to determine the association rate constant (Kon), dissociation rate constant (Koff), and the equilibrium dissociation constant (Kd).

-

Bio-Layer Interferometry (BLI)

BLI is another label-free optical biosensing technique that measures biomolecular interactions in real-time. It monitors the change in the interference pattern of white light reflected from the tip of a biosensor as molecules bind and dissociate.

General BLI Protocol:

-

Sensor Hydration: Biosensors (e.g., streptavidin-coated for biotinylated ligands) are hydrated in the assay buffer.

-

Ligand Immobilization: The biosensors are dipped into a solution containing the biotinylated PD-L1 protein to allow for its capture onto the sensor surface.

-

Baseline Establishment: The sensors are moved to wells containing the assay buffer to establish a stable baseline.

-

Association: The sensors are then moved to wells containing different concentrations of the inhibitor to measure the association phase.

-

Dissociation: Finally, the sensors are moved back to the buffer-containing wells to monitor the dissociation of the inhibitor.

-

Data Analysis: The binding curves are globally fitted to a 1:1 binding model to determine Kon, Koff, and Kd.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event. It is a solution-based technique that provides a complete thermodynamic profile of the interaction, including the binding affinity (Ka, the inverse of Kd), enthalpy (ΔH), and stoichiometry (n).

General ITC Protocol:

-

Sample Preparation: The PD-L1 protein is placed in the sample cell, and the inhibitor is loaded into the injection syringe. Both are in the same buffer to minimize heats of dilution.

-

Titration: A series of small injections of the inhibitor are made into the protein solution.

-

Heat Measurement: The heat change after each injection is measured.

-

Data Analysis: The heat change per injection is plotted against the molar ratio of the inhibitor to the protein. The resulting isotherm is fitted to a binding model to determine the thermodynamic parameters.

Conclusion

The characterization of binding affinity and kinetics is a cornerstone of modern drug discovery. For the development of effective human PD-L1 inhibitors, a thorough understanding of how these molecules interact with their target is essential. This guide has provided an overview of the PD-1/PD-L1 signaling pathway, a summary of the available quantitative binding data for selected inhibitors, and detailed methodologies for the key experimental techniques used to determine these parameters. As the field of small-molecule immunotherapy continues to evolve, the principles and techniques outlined in this document will remain critical for the successful development of the next generation of cancer treatments.

References

An In-depth Technical Guide to the In Silico Docking and Molecular Modeling of Human PD-L1 Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the computational methodologies used to identify and model small-molecule inhibitors of the Human Programmed Death-Ligand 1 (PD-L1). It details the underlying biological pathways, outlines a complete in silico discovery workflow, presents detailed experimental protocols, and summarizes key quantitative data for researchers in the field of immuno-oncology and drug development.

The PD-1/PD-L1 Signaling Pathway in Cancer

The Programmed Cell Death Protein 1 (PD-1) and its ligand, PD-L1, form a critical immune checkpoint pathway that cancer cells exploit to evade the host immune system.[1] PD-1 is a receptor expressed on the surface of activated T-cells, while PD-L1 is a transmembrane protein that can be overexpressed on the surface of various cancer cells.[1][2]

Caption: The PD-1/PD-L1 inhibitory signaling pathway and the mechanism of its blockade.

In Silico Workflow for PD-L1 Inhibitor Discovery

The identification of novel small-molecule inhibitors of the PD-1/PD-L1 interaction is a multi-stage process heavily reliant on computational techniques. A typical workflow integrates virtual screening, molecular docking, and molecular dynamics to screen large compound libraries and predict binding affinity and stability before committing to expensive and time-consuming experimental validation.

Caption: A typical in silico workflow for the discovery of novel PD-L1 inhibitors.

Methodologies and Experimental Protocols

Protocol: Structure-Based Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, estimating its binding affinity. This protocol outlines the key steps for docking candidate inhibitors into the PD-L1 protein.

-

Receptor Preparation:

-

Obtain the 3D crystal structure of Human PD-L1, often complexed with a known ligand (e.g., PDB ID: 5N2F).[6][7]

-

Using molecular modeling software (e.g., Maestro, MOE, AutoDock Tools), preprocess the protein by removing water molecules and co-crystallized ligands.[8][9]

-

Add hydrogen atoms and assign appropriate protonation states for titratable residues at a physiological pH.

-

Perform a constrained energy minimization using a force field like OPLS3 to relieve any steric clashes.[10]

-

-

Binding Site Definition:

-

Define the docking grid box, which specifies the search space for the ligand. The grid should be centered on the known binding site.

-

For PD-L1, the binding site is a hydrophobic tunnel formed at the dimer interface. The grid should encompass key interacting residues such as Tyr56, Asp122, and Lys124.[10][11] A grid size of approximately 15 Å around a crucial residue is often used.[8]

-

-

Ligand Preparation:

-

Prepare a library of candidate small molecules in a 3D format (e.g., SDF or MOL2).

-

Generate possible ionization states at physiological pH and enumerate stereoisomers.

-

Perform energy minimization on each ligand using a suitable force field (e.g., MMFF94x).[10]

-

-

Docking Simulation:

-

Utilize a docking program such as Glide, AutoDock, GOLD, or GNINA to perform the simulation.[6][8]

-

Configure the docking parameters. For example, in Glide, this may involve selecting a precision mode (e.g., Standard Precision 'SP' or Extra Precision 'XP').[1][7] In AutoDock, this involves setting the parameters for the Lamarckian Genetic Algorithm.[9]

-

Execute the docking run, which will generate multiple binding poses for each ligand.

-

-

Post-Docking Analysis:

-

Rank the ligands based on their docking scores (e.g., GlideScore, binding energy in kcal/mol), which estimate the binding affinity.[7]

-

Visually inspect the top-scoring poses to analyze key molecular interactions (hydrogen bonds, hydrophobic contacts, π-π stacking) with the critical residues of PD-L1.[7][11]

-

Protocol: In Vitro Validation via Surface Plasmon Resonance (SPR)

SPR is a biophysical technique used to measure the binding kinetics and affinity of molecular interactions in real-time without the need for labels. This protocol is essential for validating the binding of in silico hits to the PD-L1 protein.[12]

-

Chip Preparation and Protein Immobilization:

-

Use a carboxymethylated sensor chip (e.g., CM5).[13]

-

Activate the carboxyl groups on the sensor surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

-

Immobilize recombinant human PD-1 protein onto a flow cell via amine coupling by injecting a solution of the protein (e.g., 40 µg/mL in 10 mM sodium acetate, pH 5.0).[13]

-

Use a separate flow cell as a blank reference to subtract non-specific binding signals.

-

Deactivate any remaining active esters using an injection of ethanolamine.

-

-

Binding and Blockade Assay:

-

Prepare a series of solutions containing a constant concentration of human PD-L1 protein (the analyte, e.g., 20 nM) pre-incubated with varying concentrations of the small-molecule inhibitor (e.g., from 1 nM to 5,000 nM).[12] A negative control compound should also be run.[12]

-

Inject these solutions sequentially over the sensor chip surfaces (both reference and PD-1 immobilized cells) at a constant flow rate.

-

The binding of PD-L1 to the immobilized PD-1 is measured in real-time as a change in Response Units (RU).

-

-

Data Analysis:

-

The raw sensorgram data is processed by subtracting the signal from the reference flow cell.

-

Determine the maximum response (Rmax) for the PD-L1 only injection (0% inhibition).

-

For each inhibitor concentration, calculate the percentage of blockade using the formula: Percentage Blockade = (1 - (RU_inhibitor / RU_max)) * 100.

-

Plot the percentage of blockade against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the half-maximal inhibitory concentration (IC50).[12]

-

Quantitative Data and Analysis

The output of in silico and experimental methods is quantitative data that allows for the direct comparison of candidate inhibitors.

Molecular Docking and Binding Affinity Data

Docking simulations provide binding affinity estimates that are crucial for prioritizing compounds for experimental testing. Studies have identified numerous compounds with strong predicted affinities for PD-L1.[7][14]

| Compound ID | Docking Score (kcal/mol) | Predicted Interactions with PD-L1 Residues | Reference |

| Hit Compound 1 | -10.734 | Pi-Pi Stacking with Tyr56; Hydrogen Bonds | [1][7] |

| Hit Compound 2 | -10.652 | Alkyl interactions; Carbon-Hydrogen Bonds | [1][7] |

| Hit Compound 3 | -10.587 | Van der Waals interactions | [1][7] |

| Hit Compound 4 | -10.499 | Pi-Sulfur interactions | [7] |

| P053 | - | Favorable interactions identified | [15] |

| CRT5 | - | Favorable interactions identified | [15] |

In Vitro Inhibition Data (IC50 Values)

Experimental validation is critical to confirm the biological activity of computationally identified hits. Techniques like SPR and Homogeneous Time-Resolved Fluorescence (HTRF) are used to determine IC50 values.[12][15]

| Compound ID | Assay Type | IC50 Value | Reference |

| BMS-1166 | SPR | 85.4 nM | [12] |

| BMS-202 | SPR | 654.4 nM | [12] |

| CRT5 | HTRF | 22.35 µM | [15] |

| P053 | HTRF | 33.65 µM | [15] |

| Tannic Acid | SPR / ELISA | Binds to PD-1 and PD-L1 (KD ~1.2-1.4 µM) | [13] |

| Kaempferol | SPR / ELISA | Binds to PD-1 and PD-L1; blocks interaction at 100 µM | [13] |

Key PD-L1 Interacting Residues

Molecular modeling has consistently identified a set of key amino acid residues in the PD-L1 binding pocket that are critical for inhibitor binding. Designing compounds that interact with these residues is a primary goal of structure-based drug design.

| Residue | Interaction Type | Importance | Reference |

| Tyr56 | π-π Stacking, Hydrophobic | Critical for binding of many small molecules. | [10][11][16] |

| Asp122 | Hydrogen Bonding, Electrostatic | Forms crucial hydrogen bonds with inhibitors. | [10][11] |

| Lys124 | Hydrogen Bonding, Electrostatic | Plays a critical role in ligand binding. | [10][11] |

| Met115 | Hydrophobic | Contributes to the hydrophobic binding tunnel. | [16] |

| Arg125 | Hydrogen Bonding | H-bonds may enhance inhibitor potency. | [11] |

Conclusion

The integration of in silico docking and molecular modeling with experimental validation provides a powerful and efficient paradigm for the discovery of novel small-molecule inhibitors targeting the Human PD-L1 protein. By leveraging computational tools to screen vast chemical spaces and predict molecular interactions, researchers can prioritize high-potential candidates, thereby accelerating the development of next-generation cancer immunotherapies. The detailed workflows and protocols outlined in this guide serve as a foundational resource for professionals dedicated to this critical area of drug discovery.

References

- 1. In silico exploration of PD-L1 binding compounds: Structure-based virtual screening, molecular docking, and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Roles of PD-1/PD-L1 Pathway: Signaling, Cancer, and Beyond - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Roles of PD-1/PD-L1 Pathway: Signaling, Cancer, and Beyond. | Semantic Scholar [semanticscholar.org]

- 5. Frontiers | The Extrinsic and Intrinsic Roles of PD-L1 and Its Receptor PD-1: Implications for Immunotherapy Treatment [frontiersin.org]

- 6. chemrxiv.org [chemrxiv.org]

- 7. In silico exploration of PD-L1 binding compounds: Structure-based virtual screening, molecular docking, and MD simulation | PLOS One [journals.plos.org]

- 8. Structural insights and binding analysis for determining the molecular bases for programmed cell death protein ligand-1 inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 9. dergipark.org.tr [dergipark.org.tr]

- 10. Molecular Modeling Studies on the Binding Mode of the PD-1/PD-L1 Complex Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Establishment of Human PD-1/PD-L1 Blockade Assay Based on Surface Plasmon Resonance (SPR) Biosensor - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | Further investigation of blockade effects and binding affinities of selected natural compounds to immune checkpoint PD-1/PD-L1 [frontiersin.org]

- 14. In silico exploration of PD-L1 binding compounds: Structure-based virtual screening, molecular docking, and MD simulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

The Effect of Human PD-L1 Inhibitors on Cytokine Release Profiles: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The advent of immune checkpoint inhibitors (ICIs) has marked a paradigm shift in oncology, reactivating the host's immune system to combat malignancies. Central to this revolution is the programmed cell death protein 1 (PD-1)/programmed death-ligand 1 (PD-L1) axis. PD-L1 (also known as CD274 or B7-H1), often overexpressed by tumor cells, interacts with the PD-1 receptor on activated T cells, delivering an inhibitory signal that induces T cell anergy, exhaustion, and apoptosis. This interaction is a critical mechanism of tumor immune evasion.

Human PD-L1 inhibitors are monoclonal antibodies designed to block the interaction between PD-L1 and its receptors (PD-1 and B7.1). By preventing this inhibitory "handshake," these therapies restore the function of cytotoxic T lymphocytes (CTLs), enabling them to recognize and eliminate cancer cells. A primary indicator of this restored T cell function is the robust secretion of pro-inflammatory and effector cytokines, most notably Interferon-gamma (IFN-γ) and Interleukin-2 (IL-2). This guide provides an in-depth examination of the mechanisms by which human PD-L1 inhibitors modulate the release of these key cytokines, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Core Mechanism: Reinvigorating T Cell Effector Function

The therapeutic action of PD-L1 inhibitors is rooted in the restoration of T cell signaling. In the tumor microenvironment (TME), the engagement of PD-L1 on a tumor cell with PD-1 on a T cell leads to the recruitment of the phosphatase SHP2 to the PD-1 cytoplasmic tail. This inhibits downstream signaling from the T cell receptor (TCR) and the CD28 co-stimulatory receptor, effectively shutting down T cell activation, proliferation, and the production of effector molecules.

PD-L1 inhibitors, such as Atezolizumab, Durvalumab, and Avelumab, are antibodies that physically bind to PD-L1, preventing its engagement with PD-1. This blockade removes the inhibitory signal, thereby "releasing the brakes" on the T cell. The restored TCR signaling cascade leads to the activation of transcription factors like NFAT, AP-1, and NF-κB, which drive the expression of genes critical for T cell function, including those encoding IFN-γ and IL-2.

Effects on IFN-γ and IL-2 Release Profiles

The primary consequence of blocking the PD-1/PD-L1 axis is the enhanced production and secretion of IFN-γ and IL-2 by reactivated T cells.

-

Interleukin-2 (IL-2): Known as a potent T cell growth factor, IL-2 is crucial for the proliferation and survival of activated T cells. Its increased secretion following PD-L1 blockade fuels the clonal expansion of tumor-specific T cells, amplifying the anti-tumor response.

-

Interferon-gamma (IFN-γ): This pleiotropic cytokine is a hallmark of a Type 1 T helper (Th1) and cytotoxic T lymphocyte (CTL) response. Increased IFN-γ levels in the TME have multiple anti-tumor effects, including enhancing antigen presentation by upregulating MHC molecules on tumor cells, promoting the recruitment of other immune cells, and having direct anti-proliferative effects on some cancer cells.

Data Presentation: Quantitative Cytokine Release

The following table summarizes quantitative data from in vitro and ex vivo studies, demonstrating the impact of PD-L1 inhibitors on IFN-γ and IL-2 production.

| PD-L1 Inhibitor | Model System / Cell Type | Cytokine | Observed Effect |

| Durvalumab | Ex vivo NSCLC tumor digests | IFN-γ | 121% to 154% increase vs. isotype control.[1] Combination with Tremelimumab (anti-CTLA-4) resulted in a 116% to 332% increase vs. control, and a 40% to 70% further increase over Durvalumab alone in 3 of 4 tumors.[1] |

| Avelumab | In vitro co-culture (peptide-pulsed Dendritic Cells + CD8+ T cells) | IFN-γ | Boosted IFN-γ production in the presence of an IL-12 immunocytokine, increasing from ~200 pg/mL to >1000 pg/mL .[2] |

| Atezolizumab | NSCLC Patients (in vivo) | IFN-γ | A trend of increasing circulating IFN-γ was observed by the end of the first treatment cycle.[2] |

| Anti-PD-L1 mAb | In vitro co-culture (SEB-stimulated PBMCs) | IL-2 | 2- to 4-fold increase in IL-2 concentration compared to untreated stimulated cells.[3] |

| Anti-PD-L1 mAb | Chronic LCMV Infection (in vivo mouse model) | - | PD-L1 blockade synergizes with IL-2 therapy to enhance antiviral CD8 T cell responses, increasing the number and function of virus-specific T cells and reducing viral load.[4] This demonstrates the interplay between PD-L1 blockade and the IL-2 signaling pathway. |

The IFN-γ Feedback Loop in Adaptive Resistance

While increased IFN-γ is a desired outcome of PD-L1 blockade, it also plays a role in a negative feedback mechanism known as "adaptive immune resistance." IFN-γ, secreted by activated T cells, is one of the most potent inducers of PD-L1 expression on tumor cells and other cells within the TME. This upregulation can counteract the effects of the therapy by creating more inhibitory targets. This feedback loop highlights the dynamic and adaptive nature of the tumor microenvironment in response to immunotherapy.

Experimental Protocols for Cytokine Release Analysis

Analyzing the cytokine profile following PD-L1 inhibitor treatment is essential for evaluating drug efficacy and mechanism of action. Below are standard methodologies.

T Cell/Tumor Cell Co-Culture Assay

This in vitro assay is the cornerstone for assessing the direct impact of a PD-L1 inhibitor on T cell function in the presence of target tumor cells.

-

Cell Preparation:

-

Target Cells: A human tumor cell line with known PD-L1 expression is cultured and harvested. If PD-L1 expression is low, it can be induced by pre-treating the cells with IFN-γ (e.g., 100 U/mL for 24-48 hours).

-

Effector Cells: Human Peripheral Blood Mononuclear Cells (PBMCs) are isolated from healthy donor blood using density gradient centrifugation (e.g., Ficoll-Paque). Alternatively, specific T cell subsets (e.g., CD8+ T cells) can be isolated via magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).

-

-

Co-Culture Setup:

-

Target tumor cells are seeded in a 96-well flat-bottom plate and allowed to adhere.

-

Effector T cells (or PBMCs) are added to the wells, typically at an effector-to-target (E:T) ratio ranging from 5:1 to 20:1.

-

T cells are activated using anti-CD3/anti-CD28 antibodies or a superantigen like Staphylococcal enterotoxin B (SEB) to provide a primary activation signal.

-

The human PD-L1 inhibitor (e.g., Atezolizumab) or an isotype control antibody is added to the culture at various concentrations.

-

The plate is incubated for 48-72 hours at 37°C, 5% CO₂.

-

-

Supernatant Collection: After incubation, the plate is centrifuged, and the cell-free supernatant is carefully collected for cytokine analysis.

Cytokine Quantification Methods

-

Enzyme-Linked Immunosorbent Assay (ELISA):

-

Principle: A sandwich ELISA is used for specific cytokine quantification. A plate is coated with a capture antibody specific for the cytokine of interest (e.g., anti-human IFN-γ). The collected supernatant is added, and the cytokine binds to the antibody. A second, biotinylated detection antibody is added, followed by a streptavidin-enzyme conjugate. Finally, a substrate is added, which produces a colorimetric signal proportional to the amount of cytokine present.

-

Procedure: Standard ELISA kits for human IFN-γ and IL-2 are used according to the manufacturer's instructions. A standard curve is generated using recombinant cytokines to accurately quantify the concentrations in the experimental samples.

-

-

Flow Cytometry (Intracellular Cytokine Staining - ICS):

-

Principle: ICS allows for the identification of which specific cell populations (e.g., CD8+ vs. CD4+ T cells) are producing the cytokines.

-

Procedure: During the last 4-6 hours of the co-culture, a protein transport inhibitor (e.g., Brefeldin A or Monensin) is added. This traps newly synthesized cytokines within the cell. After incubation, cells are harvested, stained for surface markers (e.g., CD3, CD8, CD4), then fixed and permeabilized. Finally, fluorescently-labeled antibodies against intracellular IFN-γ and IL-2 are added. The cells are then analyzed on a flow cytometer.

-

References

- 1. Effects of combination treatment with durvalumab plus tremelimumab on the tumor microenvironment in non-small-cell lung carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. PD-L1 blockade synergizes with IL-2 therapy in reinvigorating exhausted T cells - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Efficacy of Human PD-L1 Inhibitors: A Technical Guide to Preclinical Evaluation in Syngeneic Mouse Models

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the preclinical evaluation of human Programmed Death-Ligand 1 (PD-L1) inhibitors in syngeneic mouse models. As the landscape of cancer immunotherapy continues to evolve, rigorous preclinical assessment is paramount to translating promising therapeutics into clinical success. This document outlines the core methodologies, data interpretation, and signaling pathways central to the investigation of PD-L1 blockade in immunocompetent murine models, offering a foundational resource for researchers in the field.

The PD-1/PD-L1 Axis: A Critical Immune Checkpoint

The interaction between Programmed Death-1 (PD-1), a receptor expressed on activated T cells, and its ligand PD-L1, often upregulated on tumor cells, represents a key mechanism of immune evasion.[1] The binding of PD-L1 to PD-1 transmits an inhibitory signal that dampens T-cell activity, thereby allowing cancer cells to escape immune surveillance.[1] Therapeutic antibodies that block this interaction can reinvigorate the anti-tumor immune response.[1]

Below is a diagram illustrating the PD-1/PD-L1 signaling pathway and the mechanism of its inhibition.

Caption: PD-1/PD-L1 signaling pathway and inhibitor action.

Syngeneic Mouse Models: The Workhorse of Preclinical Immuno-Oncology

Syngeneic models, which utilize immunocompetent mice and tumor cell lines derived from the same inbred strain, are indispensable for evaluating immunotherapies.[2][3] These models provide a fully functional immune system, allowing for the investigation of the complex interplay between the tumor, the host immune system, and the therapeutic agent.[2][4]

Common Syngeneic Models for PD-L1 Inhibitor Evaluation

The choice of syngeneic model is critical and can significantly influence experimental outcomes. Below is a table summarizing commonly used models and their characteristics.

| Cell Line | Tumor Type | Mouse Strain | Typical Response to Anti-PD-L1 |

| CT26 | Colon Carcinoma | BALB/c | Responsive |

| MC38 | Colon Adenocarcinoma | C57BL/6 | Responsive[2] |

| 4T1 | Mammary Carcinoma | BALB/c | Poorly Responsive[2] |

| B16-F10 | Melanoma | C57BL/6 | Partially Responsive[3] |

| EMT6 | Mammary Carcinoma | BALB/c | Responsive[2] |

| LLC1 | Lewis Lung Carcinoma | C57BL/6 | Poorly Responsive[2] |

| RENCA | Renal Adenocarcinoma | BALB/c | Responsive[2] |

Experimental Workflow for In Vivo Efficacy Studies

A standardized experimental workflow is crucial for obtaining reproducible and reliable data. The following diagram outlines a typical workflow for assessing the in vivo efficacy of a human PD-L1 inhibitor.

References

Structure-Activity Relationship (SAR) Studies of Human PD-L1 Inhibitor Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the structure-activity relationship (SAR) studies of small-molecule inhibitors targeting the human programmed death-ligand 1 (PD-L1). The document summarizes key quantitative data, details experimental protocols for essential assays, and visualizes critical biological pathways and experimental workflows.

Introduction to PD-1/PD-L1 Inhibition

The interaction between the programmed cell death protein 1 (PD-1) and its ligand, PD-L1, is a critical immune checkpoint that regulates T-cell activation and tolerance.[1][2] Tumor cells often exploit this pathway to evade immune surveillance by overexpressing PD-L1 on their surface.[1][3] This engagement with PD-1 on activated T-cells leads to the suppression of T-cell proliferation, cytokine production, and cytotoxic activity, ultimately allowing the tumor to grow unchecked.[1][4][5]

The development of inhibitors that block the PD-1/PD-L1 interaction has revolutionized cancer therapy.[6][7] While monoclonal antibodies have been successful, small-molecule inhibitors offer potential advantages such as oral bioavailability, better tumor penetration, and lower production costs.[8][9] This guide focuses on the SAR of these small-molecule inhibitors, providing insights for the rational design of novel and more potent therapeutic agents.

Structure-Activity Relationship (SAR) Data

The following tables summarize the SAR data for various analogs of small-molecule PD-L1 inhibitors. The data is primarily based on homogenous time-resolved fluorescence (HTRF) binding assays, which measure the ability of a compound to disrupt the PD-1/PD-L1 interaction.

Table 1: SAR of Benzo[d]isoxazole Scaffold Analogs

| Compound | R1 | R2 | R3 | IC50 (nM)[10] |

| P1 | H | H | H | >10000 |

| P5 | OMe | H | H | 183.2 |

| P11 | OMe | 2-F | H | 89.6 |

| P16 | OMe | 2-F | 5-Cl | 45.3 |

| P20 | OMe | 2-F | 5-Br | 26.8 |

As demonstrated, the introduction of a methoxy group at the R1 position, a fluorine atom at the R2 position, and a bromine atom at the R3 position on the benzo[d]isoxazole scaffold resulted in the most potent inhibitory activity.[10]

Table 2: SAR of Indane Scaffold Analogs

| Compound | Stereochemistry | R1 | R2 | IC50 (nM)[11] |

| A1 | Racemic | H | H | 15.6 |

| A2 | (S) | H | H | 8.9 |

| A3 | (R) | H | H | 28.3 |

| D1 | (S) | OMe | H | 4.5 |

| D3 | (S) | OMe | F | 2.2 |

Conformational restriction with an (S)-indane scaffold was shown to be superior in potency. Further optimization with a methoxy group at R1 and a fluorine atom at R2 led to the most potent compound, D3.[11]

Experimental Protocols

Homogenous Time-Resolved Fluorescence (HTRF) Binding Assay

This assay is widely used to screen for and characterize inhibitors of the PD-1/PD-L1 interaction.[8][10]

Principle: The assay is based on the fluorescence resonance energy transfer (FRET) between a donor fluorophore (Europium cryptate) and an acceptor fluorophore (XL665). His-tagged human PD-L1 is labeled with an anti-His antibody conjugated to the donor, and human PD-1-Fc is labeled with an anti-Fc antibody conjugated to the acceptor. When PD-1 and PD-L1 interact, the donor and acceptor are brought into close proximity, resulting in a high FRET signal. Small-molecule inhibitors that disrupt this interaction cause a decrease in the FRET signal.

Methodology:

-

Reagent Preparation: Recombinant human PD-1-Fc and His-tagged PD-L1 proteins, anti-Fc-Eu3+ and anti-His-XL665 antibodies, and test compounds are prepared in an appropriate assay buffer.

-

Assay Plate Preparation: Test compounds are serially diluted and added to the wells of a low-volume 384-well plate.

-

Incubation: A mixture of PD-L1 and anti-His-XL665 is added to the wells, followed by the addition of a mixture of PD-1 and anti-Fc-Eu3+. The plate is then incubated at room temperature for a specified period (e.g., 1-2 hours).

-

Signal Detection: The HTRF signal is read on a compatible plate reader with an excitation wavelength of 320 nm and emission wavelengths of 620 nm (cryptate) and 665 nm (FRET).

-

Data Analysis: The ratio of the emission at 665 nm to that at 620 nm is calculated. The percent inhibition is determined relative to controls (no inhibitor for 0% inhibition and a high concentration of a known inhibitor for 100% inhibition). IC50 values are calculated by fitting the dose-response curves using non-linear regression.

Cell-Based PD-1/PD-L1 Blockade Assay

Cell-based assays are crucial for evaluating the functional effects of PD-L1 inhibitors in a more physiologically relevant context.[12][13][14]

Principle: These assays typically involve co-culturing an immune cell line (e.g., Jurkat T cells) engineered to express PD-1 and a reporter gene (e.g., luciferase) under the control of a T-cell activation-dependent promoter (e.g., NFAT), with a target cell line (e.g., CHO or a cancer cell line) engineered to express PD-L1.[13][15] Engagement of PD-1 by PD-L1 inhibits T-cell receptor (TCR) signaling, leading to a decrease in reporter gene expression. An effective inhibitor will block the PD-1/PD-L1 interaction, restore T-cell activation, and increase reporter gene expression.[13]

Methodology:

-

Cell Culture: PD-1/NFAT-reporter Jurkat T cells and PD-L1 expressing target cells are cultured under standard conditions.

-

Co-culture Setup: The two cell types are co-cultured in the presence of varying concentrations of the test inhibitor. T-cell activation is induced using an anti-CD3 antibody or a TCR activator.

-

Incubation: The co-culture is incubated for a period sufficient to allow for T-cell activation and reporter gene expression (e.g., 6-24 hours).

-

Luminescence Measurement: A luciferase substrate is added to the cells, and the resulting luminescence, which is proportional to T-cell activation, is measured using a luminometer.

-

Data Analysis: The increase in luminescence in the presence of the inhibitor is used to determine the compound's potency (EC50).

Another common endpoint for cell-based assays is the measurement of interferon-gamma (IFN-γ) secretion from activated T cells, which is a key cytokine in the anti-tumor immune response.[7][11] The concentration of IFN-γ in the cell culture supernatant can be quantified using an ELISA kit.

Visualizations

PD-1/PD-L1 Signaling Pathway

The following diagram illustrates the signaling pathway of the PD-1/PD-L1 interaction and its inhibition.

Caption: PD-1/PD-L1 signaling pathway and mechanism of small-molecule inhibitors.

Experimental Workflow for SAR Studies

The diagram below outlines a typical workflow for the structure-activity relationship studies of PD-L1 inhibitors.

Caption: A typical workflow for the discovery and optimization of small-molecule PD-L1 inhibitors.

References

- 1. researchgate.net [researchgate.net]

- 2. reactionbiology.com [reactionbiology.com]

- 3. A snapshot of the PD-1/PD-L1 pathway [jcancer.org]

- 4. Roles of PD-1/PD-L1 Pathway: Signaling, Cancer, and Beyond - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ruj.uj.edu.pl [ruj.uj.edu.pl]

- 6. PD-1 and PD-L1 inhibitors - Wikipedia [en.wikipedia.org]

- 7. Discovery of Novel Small-Molecule Inhibitors of PD-1/PD-L1 Interaction via Structural Simplification Strategy [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. Understanding PD-L1 Inhibitors and Methods to Keep Abreast of Their Recent Developments [synapse.patsnap.com]

- 10. researchgate.net [researchgate.net]

- 11. Design, synthesis, and evaluation of PD-1/PD-L1 small-molecule inhibitors bearing a rigid indane scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Establishment of Cell-Based Assay System for Evaluating Cytotoxic Activity Modulated by the Blockade of PD-1 and PD-L1 Interactions with a Therapeutic Antibody - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. bpsbioscience.com [bpsbioscience.com]

- 14. jitc.bmj.com [jitc.bmj.com]

- 15. worldwide.promega.com [worldwide.promega.com]

The Architect of Immunity: A Technical Guide to the Impact of Human PD-L1 Inhibitors on the Tumor Microenvironment

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the profound impact of human Programmed Death-Ligand 1 (PD-L1) inhibitors on the complex and dynamic tumor microenvironment (TME). As a cornerstone of modern immuno-oncology, understanding the nuanced mechanisms by which these therapies remodel the TME is paramount for advancing cancer treatment and developing next-generation therapeutics. This document provides a comprehensive overview of the core principles, detailed experimental methodologies, and quantitative data derived from key studies, focusing on the approved human PD-L1 inhibitors: Atezolizumab, Avelumab, and Durvalumab.

The PD-1/PD-L1 Axis: A Key Regulator of Immune Evasion

The interaction between the programmed cell death protein 1 (PD-1) receptor, primarily expressed on activated T cells, and its ligand, PD-L1, expressed on tumor cells and other immune cells, serves as a critical immune checkpoint.[1][2] This engagement delivers an inhibitory signal to T cells, leading to their exhaustion and dysfunction, thereby allowing cancer cells to evade immune surveillance.[3][4] Human PD-L1 inhibitors are monoclonal antibodies designed to block this interaction, thus restoring the anti-tumor activity of T cells.[1]

Remodeling the Cellular Landscape of the TME

The administration of PD-L1 inhibitors instigates a significant shift in the cellular composition of the TME, transforming it from an immunosuppressive to an inflamed, anti-tumor environment. This remodeling is characterized by changes in the abundance and activity of various immune cell populations.

T Lymphocytes: The Primary Effectors

The most prominent effect of PD-L1 blockade is the reinvigoration of cytotoxic T lymphocytes (CD8+ T cells).[2] This is often accompanied by an increase in the infiltration of both CD4+ and CD8+ T cells into the tumor.[5]

| Cell Type | Inhibitor | Cancer Type | Change | Reference |

| CD8+ T cells | Atezolizumab | Triple-Negative Breast Cancer | Increased infiltration | [6] |

| CD4+ T cells | Durvalumab | Non-Small Cell Lung Cancer | Increased proliferation in circulation | [7] |

| CD8+ T cells | Durvalumab | Non-Small Cell Lung Cancer | Increased proliferation in circulation | [7] |

| CD8+ T cells | Anti-PD-L1 Antibody (unspecified) | Esophageal Cancer | Increased infiltration | [8][9] |

| Regulatory T cells (Tregs) | Anti-PD-L1 Antibody (unspecified) | Esophageal Cancer | Decreased infiltration | [8][9] |

Myeloid Cells: Shifting the Balance

PD-L1 inhibitors also impact myeloid cell populations within the TME. A notable effect is the reduction of immunosuppressive myeloid-derived suppressor cells (MDSCs).[10][11] Furthermore, there is evidence of a shift in macrophage polarization from an M2 (pro-tumor) to an M1 (anti-tumor) phenotype.

| Cell Type | Inhibitor | Cancer Type | Change | Reference |

| Myeloid-Derived Suppressor Cells (MDSCs) | Anti-PD-L1 Antibody (unspecified) | Lewis Lung Carcinoma | Decreased infiltration of M-MDSCs and PMN-MDSCs | [12] |

| Tumor-Associated Macrophages (TAMs) | Atezolizumab + Bevacizumab | Hepatocellular Carcinoma | Increased proportion of inflammatory cytokine-enriched TAM clusters | [13][14] |

Other Key Players: NK Cells and CAFs

Natural Killer (NK) cells, which play a role in innate anti-tumor immunity, can also be modulated by PD-L1 blockade.[15] Additionally, cancer-associated fibroblasts (CAFs), which can express PD-L1 and contribute to an immunosuppressive TME, are also affected by these inhibitors.[8][9]

| Cell Type | Inhibitor | Cancer Type | Change | Reference |

| Natural Killer (NK) cells | Durvalumab | Non-Small Cell Lung Cancer | Increased expression of NK cell-specific transcriptional signature associated with clinical benefit | [15] |

| Cancer-Associated Fibroblasts (CAFs) | Anti-PD-L1 Antibody (unspecified) | Esophageal Cancer | Increased number of dead CAFs | [8][9] |

Experimental Protocols for TME Analysis

A thorough investigation of the TME's response to PD-L1 inhibitors requires a multi-faceted approach employing various sophisticated techniques.

Immunohistochemistry (IHC) for Spatial Analysis

IHC is crucial for visualizing the spatial distribution of immune cells and protein expression within the tumor tissue.

Protocol for PD-L1 and CD8 Staining:

-

Tissue Preparation: Obtain formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections (4-5 µm).

-

Deparaffinization and Rehydration: Immerse slides in xylene followed by a graded series of ethanol solutions and finally water.

-

Antigen Retrieval: Perform heat-induced epitope retrieval using a suitable buffer (e.g., citrate buffer, pH 6.0).

-

Blocking: Incubate sections with a protein block solution (e.g., 10% normal goat serum) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate with primary antibodies against PD-L1 (e.g., clone SP263 or 22C3) and CD8 (e.g., clone C8/144B) overnight at 4°C.[16][17]

-

Secondary Antibody and Detection: Apply a horseradish peroxidase (HRP)-conjugated secondary antibody followed by a chromogen substrate (e.g., DAB) to visualize the staining.

-

Counterstaining: Stain with hematoxylin to visualize cell nuclei.

-

Dehydration and Mounting: Dehydrate the slides through a graded ethanol series and xylene, and then mount with a coverslip.

-

Image Analysis: Quantify the percentage of PD-L1 positive tumor and immune cells and the density of CD8+ T cells in different tumor regions.

Flow Cytometry for Cellular Quantification

Flow cytometry enables the high-throughput quantification and phenotyping of individual cells within the TME.

Protocol for Tumor-Infiltrating Lymphocyte (TIL) Analysis:

-

Tumor Dissociation: Mechanically and enzymatically digest fresh tumor tissue to obtain a single-cell suspension.

-

Cell Staining:

-

Incubate cells with a viability dye to exclude dead cells.

-

Block Fc receptors to prevent non-specific antibody binding.

-

Incubate with a cocktail of fluorescently-labeled antibodies against surface markers (e.g., CD45, CD3, CD4, CD8, PD-1, PD-L1).

-

For intracellular markers (e.g., FoxP3, Granzyme B), fix and permeabilize the cells before adding the respective antibodies.[18]

-

-

Data Acquisition: Acquire data on a multi-color flow cytometer.

-

Data Analysis: Use flow cytometry analysis software to gate on specific cell populations and quantify their frequencies and marker expression levels.[19]

Single-Cell RNA Sequencing (scRNA-seq) for Transcriptomic Profiling

scRNA-seq provides a high-resolution view of the transcriptomic landscape of individual cells within the TME, revealing cellular heterogeneity and functional states.[20]

Generalized scRNA-seq Workflow:

-

Single-Cell Suspension: Prepare a high-quality single-cell suspension from the tumor tissue as described for flow cytometry.

-

Single-Cell Isolation: Isolate individual cells using microfluidic devices (e.g., 10x Genomics Chromium).

-

Library Preparation: Perform reverse transcription, cDNA amplification, and library construction to generate sequencing libraries for each cell.

-

Sequencing: Sequence the libraries on a high-throughput sequencing platform.

-

Data Analysis:

-

Perform quality control and data normalization.

-

Use dimensionality reduction techniques (e.g., t-SNE, UMAP) to visualize cell clusters.

-

Identify cell types based on the expression of canonical marker genes.

-

Perform differential gene expression analysis to identify changes in gene expression in response to PD-L1 inhibitor treatment.

-

Conclusion

Human PD-L1 inhibitors orchestrate a complex and multifaceted reprogramming of the tumor microenvironment. By blocking the PD-1/PD-L1 axis, these therapies unleash the anti-tumor potential of the immune system, leading to increased infiltration and activation of effector T cells and a reduction in immunosuppressive cell populations. The detailed experimental protocols provided in this guide offer a framework for researchers to meticulously dissect these changes, paving the way for the identification of novel biomarkers of response and resistance and the development of more effective combination therapies. A thorough understanding of the dynamic interplay between PD-L1 inhibitors and the TME is essential for realizing the full potential of cancer immunotherapy.

References

- 1. What is the mechanism of Atezolizumab? [synapse.patsnap.com]

- 2. What is the mechanism of action of Atezolizumab? [synapse.patsnap.com]

- 3. Atezolizumab - Wikipedia [en.wikipedia.org]

- 4. TECENTRIQ® (atezolizumab) proposed mechanism of action | mNSCLC [tecentriq-hcp.com]

- 5. Effects of combination treatment with durvalumab plus tremelimumab on the tumor microenvironment in non-small-cell lung carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Tumor immune microenvironment and genomic evolution in a patient with metastatic triple negative breast cancer and a complete response to atezolizumab - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Early changes in the circulating T cells are associated with clinical outcomes after PD-L1 blockade by durvalumab in advanced NSCLC patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. PD-L1-expressing cancer-associated fibroblasts induce tumor immunosuppression and contribute to poor clinical outcome in esophageal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. PD-L1-expressing cancer-associated fibroblasts induce tumor immunosuppression and contribute to poor clinical outcome in esophageal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Myeloid-derived suppressor cells (MDSCs): what do we currently know about the effect they have against anti-PD-1/PD-L1 therapies? - ecancer [ecancer.org]

- 11. Myeloid-derived suppressor cells (MDSCs): what do we currently know about the effect they have against anti-PD-1/PD-L1 therapies? - PMC [pmc.ncbi.nlm.nih.gov]

- 12. jitc.bmj.com [jitc.bmj.com]

- 13. Unraveling the immune-activated tumor microenvironment correlated with clinical response to atezolizumab plus bevacizumab in advanced HCC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Unraveling the immune-activated tumor microenvironment correlated with clinical response to atezolizumab plus bevacizumab in advanced HCC - PMC [pmc.ncbi.nlm.nih.gov]

- 15. aacrjournals.org [aacrjournals.org]

- 16. Immunohistochemistry for PD-L1 and CD8 [bio-protocol.org]

- 17. Immunohistochemical staining for PD‐L1 and CD8 [bio-protocol.org]

- 18. PD-L1 blockade engages tumor-infiltrating lymphocytes to co-express targetable activating and inhibitory receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Flow Cytometry-Assessed PD1/PDL1 Status in Tumor-Infiltrating Lymphocytes: A Link With the Prognosis of Diffuse Large B-Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Single-cell RNA sequencing reveals the effects of anti-PD-L1 therapy on 3LL lung cancer model and its tumor microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Target Engagement and Downstream Signaling of a Representative Human PD-L1 Small Molecule Inhibitor in Cancer Cells

Prepared for: Researchers, Scientists, and Drug Development Professionals

Disclaimer: The term "Human PD-L1 inhibitor I" does not correspond to a publicly disclosed specific molecule. This document synthesizes data on a well-characterized small molecule inhibitor of the PD-L1/PD-1 interaction, BMS-202, as a representative example to illustrate the principles of target engagement and downstream signaling effects in cancer cells.

Introduction

The interaction between Programmed Death-Ligand 1 (PD-L1) on tumor cells and its receptor, Programmed Death-1 (PD-1), on activated T cells is a critical immune checkpoint that cancer cells exploit to evade immune surveillance.[1][2] While monoclonal antibodies targeting this pathway have revolutionized cancer therapy, small molecule inhibitors offer potential advantages, including oral bioavailability and improved tumor penetration.[3][4]

This guide provides a technical overview of the target engagement and downstream signaling of a representative small molecule human PD-L1 inhibitor, BMS-202. This molecule functions by binding directly to PD-L1, inducing its dimerization, and thereby blocking the PD-1/PD-L1 interaction.[5] We will detail the quantitative metrics of its activity, the experimental protocols used for its characterization, and its impact on key intracellular signaling pathways within cancer cells.

Quantitative Data Summary

The efficacy of small molecule PD-L1 inhibitors is quantified through various biophysical and cell-based assays. The following tables summarize the key quantitative data for the representative inhibitor BMS-202 and other comparable small molecules.

Table 1: Binding Affinity and Potency of Representative PD-L1 Small Molecule Inhibitors

| Compound | Assay Type | Parameter | Value | Reference(s) |

| BMS-202 | HTRF Binding Assay | IC₅₀ | 18 nM | [6][7] |

| HTRF Binding Assay | IC₅₀ | 235 nM | [8] | |

| SPR-based Blockade Assay | IC₅₀ | 654.4 nM | [9] | |

| Biophysical Assay | K_D | 8 µM | [6] | |

| Cell Proliferation (SCC-3) | IC₅₀ | 15 µM | [6][10] | |

| Cell Proliferation (Jurkat) | IC₅₀ | 10 µM | [6][10] | |

| INCB086550 | HTRF Binding Assay | IC₅₀ | 2.59 ± 0.09 nM | [11] |

| MAX-10181 | HTRF Binding Assay | IC₅₀ | 6.88 ± 0.12 nM | [11] |

| Evixapodlin | HTRF Binding Assay | IC₅₀ | 1.74 ± 0.15 nM | [11] |

| Compound A9 | HTRF Binding Assay | IC₅₀ | 0.93 nM | [12] |

| SPR Binding Assay | K_D | 3.64 nM | [12] |

IC₅₀ (Half-maximal inhibitory concentration) values represent the concentration of the inhibitor required to block 50% of the PD-1/PD-L1 interaction. K_D (Dissociation constant) indicates the binding affinity of the inhibitor to PD-L1.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of inhibitor performance. Below are protocols for key experiments used to characterize PD-L1 inhibitors.

Homogeneous Time-Resolved Fluorescence (HTRF) PD-1/PD-L1 Binding Assay

This assay quantifies the ability of an inhibitor to disrupt the interaction between PD-1 and PD-L1 proteins in a solution-based format.

-

Principle: The assay uses recombinant PD-1 and PD-L1 proteins tagged with a FRET donor (e.g., Europium cryptate) and acceptor (e.g., APC), respectively. When PD-1 and PD-L1 interact, the donor and acceptor are brought into proximity, generating a FRET signal. An inhibitor disrupts this interaction, leading to a decrease in the FRET signal.[13][14]

-

Materials:

-

Recombinant human PD-1 protein (e.g., with a C-terminal Fc tag).[15]

-

Recombinant human PD-L1 protein (e.g., with a C-terminal His-tag).[15]

-

Europium cryptate-labeled anti-Fc antibody.[15]

-

Allophycocyanin (APC)-labeled anti-His antibody.[15]

-

Assay Buffer: PBS, 0.1% BSA, 0.05% Tween-20.[15]

-

Test inhibitor (e.g., BMS-202) serially diluted in DMSO.

-

384-well low volume white plates.

-

-

Protocol:

-

Prepare serial dilutions of the test inhibitor in DMSO. Add 80 nL of each dilution to the wells of a 384-well plate.[14]

-

Add 10 µL of a solution containing PD-1-Fc (final concentration ~3 nM) and PD-L1-His (final concentration ~10 nM) in assay buffer to each well.[15]

-

Incubate the plate for 30-40 minutes at room temperature to allow the proteins and inhibitor to reach binding equilibrium.[14][15]

-

Prepare a detection mixture containing Europium cryptate-labeled anti-Fc antibody (final concentration ~1 nM) and APC-labeled anti-His antibody (final concentration ~20 nM) in HTRF detection buffer.[15]

-

Add 10 µL of the detection mixture to each well.

-

Incubate the plate for 60 minutes at room temperature in the dark.[15]

-

Read the plate on an HTRF-compatible plate reader, measuring the fluorescence emission at 665 nm and 620 nm.

-

Calculate the HTRF ratio (665 nm / 620 nm) and plot the percent inhibition against the inhibitor concentration to determine the IC₅₀ value using non-linear regression.[15]

-

Surface Plasmon Resonance (SPR) for Binding Kinetics and Blockade

SPR provides real-time, label-free analysis of biomolecular interactions, allowing for the determination of binding kinetics (k_on, k_off) and affinity (K_D).

-

Principle: One protein (ligand, e.g., PD-1) is immobilized on a sensor chip. A solution containing the other protein (analyte, e.g., PD-L1) is flowed over the surface. Binding changes the refractive index at the surface, which is detected as a response. To test for inhibition, the analyte is pre-incubated with the inhibitor before being flowed over the chip.[9][16]

-

Materials:

-

SPR instrument (e.g., Biacore).

-

CM5 sensor chip.

-

Amine coupling kit (EDC, NHS, ethanolamine).

-

Recombinant human PD-1 and PD-L1 proteins.